molecular formula C18H18N2O2 B2999257 N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide CAS No. 1351600-86-6

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide

Cat. No. B2999257
CAS RN: 1351600-86-6
M. Wt: 294.354
InChI Key: ZGIFZQLLEFYMAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions . For example, the synthesis of “4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide” involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, “2-(5-oxopyrrolidin-3-yl)acetonitrile” has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, “4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide” is a yellow crystalline solid with a molecular formula of C11H11NO2S and a molecular weight of 225.28 g/mol.

Scientific Research Applications

Parallel Synthesis in Medicinal Chemistry

This compound is utilized in the parallel synthesis of pyrimidine derivatives, which are significant in medicinal chemistry. The process involves the transformation of itaconic acid into pyrimidine carboxylic acids followed by amidation with aliphatic amines. These derivatives are of interest due to their potential as chemical messengers in biological processes, mimicking natural compounds like dopamine and serotonin .

Luminescence Properties in Material Science

In material science, particularly in the study of luminescence, N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide derivatives have been synthesized to coordinate with lanthanides such as Europium and Terbium. These complexes exhibit photoluminescence, which is useful for applications in fluoro-immunoassays and as sensitizers in luminescent materials for green and red emissions .

Proteasome Inhibition for Cancer Research

The compound has potential applications as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer research as they can induce apoptosis in cancer cells. By inhibiting the proteasome, the compound could prevent the degradation of pro-apoptotic factors, leading to the death of cancer cells.

Anti-inflammatory Applications

As an anti-inflammatory agent, N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide could be used to develop new treatments for inflammatory diseases. By modulating the inflammatory response, it may help in reducing inflammation and associated symptoms in various conditions.

Anti-cancer Agent

Apart from its role as a proteasome inhibitor, this compound could also serve as an anti-cancer agent through other mechanisms. It may interfere with cell proliferation or angiogenesis, which are key processes in cancer development.

Synthesis of Novel Synthetic Analogues

The compound is involved in the synthesis of novel synthetic analogues of biologically active molecules. This is important for the development of new drugs and understanding the structure-activity relationship in pharmacology .

Development of Luminescent Probes

Due to its ability to form complexes with lanthanides, N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide can be used to develop luminescent probes. These probes are valuable in bioimaging and diagnostics, allowing for the visualization of cellular processes .

Photonic Applications

The luminescent properties of the compound’s derivatives make them suitable for photonic applications. They can be used in the development of optical transportations, tunable lasers, and components within organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, structural analogues of “3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” have been tested in silico on the human dopamine receptor D2 .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, “benzyl N-(5-oxopyrrolidin-3-yl)carbamate” has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-16-11-15(12-19-16)20-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIFZQLLEFYMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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